molecular formula C10H8FNO B2836469 1-(5-fluoro-1H-indol-2-yl)ethanone CAS No. 1219930-11-6

1-(5-fluoro-1H-indol-2-yl)ethanone

Cat. No.: B2836469
CAS No.: 1219930-11-6
M. Wt: 177.178
InChI Key: UQHAFOPXGYRFQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-fluoro-1H-indol-2-yl)ethanone is a synthetic organic compound belonging to the indole family. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. The compound features a fluorine atom at the 5-position of the indole ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-fluoro-1H-indol-2-yl)ethanone typically involves the introduction of a fluorine atom into the indole ring followed by the formation of the ethanone group. One common method includes the reaction of 5-fluoroindole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(5-fluoro-1H-indol-2-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-(5-fluoro-1H-indol-2-yl)ethanone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chloro-1H-indol-2-yl)ethanone
  • 1-(5-bromo-1H-indol-2-yl)ethanone
  • 1-(5-methyl-1H-indol-2-yl)ethanone

Uniqueness

1-(5-fluoro-1H-indol-2-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other halogenated or alkylated indole derivatives. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

1-(5-fluoro-1H-indol-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO/c1-6(13)10-5-7-4-8(11)2-3-9(7)12-10/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHAFOPXGYRFQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(N1)C=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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